N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives have been associated with a range of pharmacological properties, suggesting they may influence multiple biochemical pathways .
Result of Action
Thiophene derivatives have been associated with various pharmacological activities, indicating they can induce a range of molecular and cellular effects .
Preparation Methods
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with appropriate sulfonamide precursors. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Due to its pharmacological properties, it is being investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry: Thiophene derivatives are utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Comparison with Similar Compounds
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene ring structure but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S3/c12-9(8-3-5-15-7-8)6-11-17(13,14)10-2-1-4-16-10/h1-5,7,9,11-12H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEISRHXGHIMIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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